2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

Catalog No.
S15958561
CAS No.
54183-98-1
M.F
C23H25N3O6
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoqui...

CAS Number

54183-98-1

Product Name

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

IUPAC Name

2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C19H21N3O2.C4H4O4/c1-19(2)15-6-4-3-5-14(15)17(22-18(19)24)12-7-9-13(10-8-12)21-16(23)11-20;5-3(6)1-2-4(7)8/h3-10,17H,11,20H2,1-2H3,(H,21,23)(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QDPYGYUAQMFDLT-WLHGVMLRSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN)C.C(=C/C(=O)O)\C(=O)O

The compound 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide; (E)-but-2-enedioic acid is a complex organic molecule featuring a unique structure that combines an acetamide group with a substituted isoquinoline moiety. The molecular formula for this compound is C17H20N2O3C_{17}H_{20}N_2O_3, and it has a molecular weight of approximately 300.35 g/mol. The presence of both the isoquinoline and the butenedioic acid components suggests potential applications in medicinal chemistry, particularly in the development of novel pharmacological agents.

The reactivity of this compound can be attributed to its functional groups, particularly the amine, carbonyl, and carboxylic acid functionalities. Typical reactions may include:

  • Amidation: The acetamide group can participate in nucleophilic acyl substitution reactions with various electrophiles.
  • Condensation Reactions: The butenedioic acid component can undergo condensation reactions with alcohols or amines to form esters or amides.
  • Reduction: The carbonyl group in the isoquinoline structure can be reduced to form alcohols or other derivatives.

Compounds containing isoquinoline structures have been noted for their diverse biological activities, including:

  • Antimicrobial Properties: Isoquinolines exhibit antibacterial and antifungal activities, making them candidates for developing new antibiotics.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Certain isoquinoline compounds are studied for their potential to protect against neurodegenerative diseases.

The specific biological activity of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide remains to be fully characterized through empirical studies.

Several synthetic routes can be employed to prepare this compound:

  • Multi-step Synthesis: Starting from commercially available precursors, a multi-step synthesis involving the formation of the isoquinoline core followed by functionalization to introduce the acetamide and butenedioic acid moieties.
  • One-Pot Reactions: Utilizing one-pot reaction strategies that combine multiple steps into a single reaction vessel can enhance efficiency and yield.
  • Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste during synthesis.

The applications of 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide are likely broad, including:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting various diseases.
  • Chemical Probes: For studying biological pathways or mechanisms related to isoquinoline derivatives.
  • Material Science: Possible applications in creating novel materials due to its unique structural properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Conducting assays to determine the efficacy and toxicity of the compound on various cell lines.
  • In vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1. N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamideContains a methyl group on the quinoline structureExhibits distinct pharmacological properties
2. 2-Amino-N-(4-thiazolyl)acetamideFeatures thiazole instead of isoquinolineKnown for different antimicrobial activities
3. 4-(4-chlorophenyl)-1,2-dihydroisoquinolinChlorine substitution alters electronic propertiesPotentially different biological activity profile

These compounds highlight the structural diversity within this class of molecules while emphasizing the unique features of the target compound.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

439.17433553 g/mol

Monoisotopic Mass

439.17433553 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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